3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
Tetrahydropyrimidines are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . They are known to exhibit a wide spectrum of biological activities .
Synthesis Analysis
Tetrahydropyrimidines can be synthesized from ethyl acetoacetate, secondary amine, and aromatic benzaldehyde by adding a catalytic amount of CuCl2·2H2O via a solvent-less Grindstone multicomponent reagent method .Molecular Structure Analysis
The molecular structure of tetrahydropyrimidines can adopt various conformations. For example, the dihydropyrimidine ring can adopt a screw-boat conformation .Chemical Reactions Analysis
Tetrahydropyrimidines can undergo various chemical reactions. For instance, they can be phosphonylated, yielding products with different physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidines can vary widely depending on their structure. For example, some tetrahydropyrimidines are yellow crystals with a melting point around 205°C .Scientific Research Applications
Synthesis and Chemical Properties
- Flash vacuum pyrolysis of related compounds has been studied, with findings indicating different reactivity and the formation of various reaction products, which highlights the versatility of tetrahydropyrimidine derivatives in synthetic chemistry (Yranzo et al., 1998).
- Theoretical investigations have provided insights into the molecular structure, vibrational spectra, and potential for non-linear optical applications of tetrahydropyrimidine derivatives, indicating their importance in the development of new materials (Al-Abdullah et al., 2014).
- The Biginelli reaction, a critical method in heterocyclic chemistry, has been applied to synthesize highly functionalized novel tetrahydropyrimidines under microwave irradiation, showcasing an efficient approach to these compounds (Harikrishnan et al., 2013).
Potential Medicinal Chemistry Applications
- Structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives have identified potent GnRH receptor antagonists, which could be pivotal in treating reproductive diseases, demonstrating the therapeutic relevance of tetrahydropyrimidine analogs (Guo et al., 2003).
- Novel synthesis routes for tetrahydropyrimidine-5-carbaldehyde, an analog of a potent HIV-1 reverse transcriptase inhibitor, highlight the potential of tetrahydropyrimidine derivatives in antiviral research (Petersen et al., 2001).
Advanced Materials and Catalysis
- The catalytic abilities of certain pyrimidine derivatives have been explored in the synthesis of other heterocyclic compounds, showcasing their utility in facilitating complex chemical reactions (Cahyana et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have high affinity and selectivity for the human adenosine a2b receptors . These receptors play a crucial role in mediating various physiological responses, including inflammation and immune response.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in inflammation and immune response .
Pharmacokinetics
It is known that similar compounds are highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Action Environment
It is known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been found to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the body . Additionally, this compound interacts with tumor necrosis factor-alpha (TNF-α), a protein involved in inflammation and immune responses . These interactions suggest that the compound may have anti-inflammatory and neuroprotective properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, this compound has been shown to reduce the expression of apoptosis markers, such as cleaved caspase-3, in neuronal cells, suggesting its potential neuroprotective effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions with biomolecules. This compound binds to active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . Additionally, this compound has been shown to inhibit endoplasmic reticulum stress by reducing the expression of the chaperone protein BIP . These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. It has been found that this compound remains stable under physiological conditions for extended periods, allowing for sustained therapeutic effects. Prolonged exposure to the compound may lead to gradual degradation, which could impact its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant therapeutic effects without causing adverse reactions. At higher doses, this compound may induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion. These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, such as the liver and brain, where it exerts its therapeutic effects. The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it interacts with key proteins involved in stress responses and apoptosis. The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals. These localization patterns are essential for the compound’s therapeutic efficacy and its ability to modulate cellular processes.
Properties
IUPAC Name |
3-ethyl-6-propyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(12)11(4-2)9(13)10-7/h6H,3-5H2,1-2H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIQDHSQCVLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=O)N1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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